molecular formula C8H6BrFO B1314799 2-(2-Bromo-5-fluorophenyl)acetaldehyde CAS No. 905710-81-8

2-(2-Bromo-5-fluorophenyl)acetaldehyde

Cat. No. B1314799
M. Wt: 217.03 g/mol
InChI Key: CSZAWKYBHOEQQD-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)acetaldehyde is a chemical compound that belongs to the category of aldehydes. It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles, which is used in material science as molecular receptors, building block in crystal engineering, as steroid conjugates for molecular imprinting, dyes and biosensors of alpha hydroxyl carboxylic acids .


Synthesis Analysis

The synthesis of 2-(2-Bromo-5-fluorophenyl)acetaldehyde involves several stages. The first stage involves the reaction of (methoxymethyl)triphenylphosphonium chloride and 2-bromo-5-fluorobenzaldehyde with potassium tert-butoxide in N,N-dimethyl-formamide at 20℃ . The second stage involves the addition of hydrogen chloride in water and N,N-dimethyl-formamide . The third stage involves the addition of water in tetrahydrofuran for 8 hours under heating/reflux conditions .

Scientific Research Applications

Synthesis and Characterization of Fluorinated Compounds

Research by S. G. Jagadhani, S. G. Kundlikar, B. Karale (2015) highlights the synthesis and characterization of fluorinated 1,5 – Benzothiazepines and Pyrazolines, where 4-Bromo-2-fluorobenzaldehyde is used as a precursor. This suggests potential applications of 2-(2-Bromo-5-fluorophenyl)acetaldehyde in similar synthetic pathways.

Synthesis of Acridin-9(10H)-ones

The work by K. Kobayashi, K. Nakagawa, Shohei Yuba, T. Komatsu (2013) discusses the synthesis of 10‐Aryl‐ and 10‐(Arylmethyl)acridin‐9(10H)‐ones involving 2-halobenzaldehydes, indicating the potential use of 2-(2-Bromo-5-fluorophenyl)acetaldehyde in similar reactions to synthesize complex organic compounds.

Synthesis of Hydrogenated 2-benzazepin-1-ones

In the study by M. Quick, B. Wünsch (2015), (2-bromophenyl)propionaldehyde derivatives are synthesized, highlighting a potential pathway for the utilization of similar compounds like 2-(2-Bromo-5-fluorophenyl)acetaldehyde in the synthesis of hydrogenated benzazepines.

Synthesis of Aza-Quaternary Carbon Derivatives

The research by Liqi Li, Man‐Yi Han, Mingxing Xiao, Zhixiang Xie (2011) involves the synthesis of aza-quaternary carbon derivatives using 2-aryl-3H-indol-3-ones and aldehydes, where 2-(2-bromo-phenyl)-3H-indol-3-one reacts with acetaldehyde. This showcases the reactivity of 2-(2-Bromo-5-fluorophenyl)acetaldehyde in the formation of complex organic structures.

Synthesis and Antimicrobial Screening of Fluorinated Chromones

The study conducted by S. G. Jagadhani, S. G. Kundalikar, B. Karale (2014) involves the synthesis and antimicrobial screening of fluorinated chromones and chlorochromones, where bromo-2-fluorobenzaldehyde is used. This could imply potential antimicrobial applications of 2-(2-Bromo-5-fluorophenyl)acetaldehyde in similar studies.

properties

IUPAC Name

2-(2-bromo-5-fluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZAWKYBHOEQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292734
Record name 2-Bromo-5-fluorobenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-5-fluorophenyl)acetaldehyde

CAS RN

905710-81-8
Record name 2-Bromo-5-fluorobenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905710-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluorobenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Rabasa-Alcaniz, A Asensio… - The Journal of …, 2017 - ACS Publications
The intramolecular 1,3-dipolar cycloaddition of ortho-substituted 1,1,1-trifluoromethylstyrene-derived nitrones is described. Tricyclic fused isoxazolidines were obtained as major or …
Number of citations: 21 pubs.acs.org
F Rabasa Alcañiz - 2019 - roderic.uv.es
La Química Orgánica, además de constituir una fuente inagotable de fascinación académica por su capacidad de generar un número virtualmente infinito de nuevas estructuras …
Number of citations: 0 roderic.uv.es

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